molecular formula C14H13F3N2O3 B1524467 2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1311316-09-2

2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B1524467
CAS No.: 1311316-09-2
M. Wt: 314.26 g/mol
InChI Key: OGXAPHYDSJBUGF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its trifluoroethyl group and its isoquinoline structure, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of an ortho-nitrobenzaldehyde derivative with an amine under acidic conditions. The trifluoroethyl group can be introduced through a subsequent nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The isoquinoline ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized isoquinolines, reduced isoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group can enhance the stability and reactivity of the resulting compounds.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific biological targets.

Medicine

In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs, particularly those targeting neurological disorders or inflammation.

Industry

In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its trifluoroethyl group can impart desirable properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethylamine: : Similar in having a trifluoroethyl group but lacks the isoquinoline structure.

  • 3-(Dimethylamino)propylcarbamate: : Similar in having a dimethylamino group but lacks the trifluoroethyl group and isoquinoline structure.

Uniqueness

The uniqueness of 2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate lies in its combination of the trifluoroethyl group and the isoquinoline structure, which together confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2,2,2-trifluoroethyl 3-(dimethylamino)-1-oxo-2H-isoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-19(2)11-10(13(21)22-7-14(15,16)17)8-5-3-4-6-9(8)12(20)18-11/h3-6H,7H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXAPHYDSJBUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C(=O)N1)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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